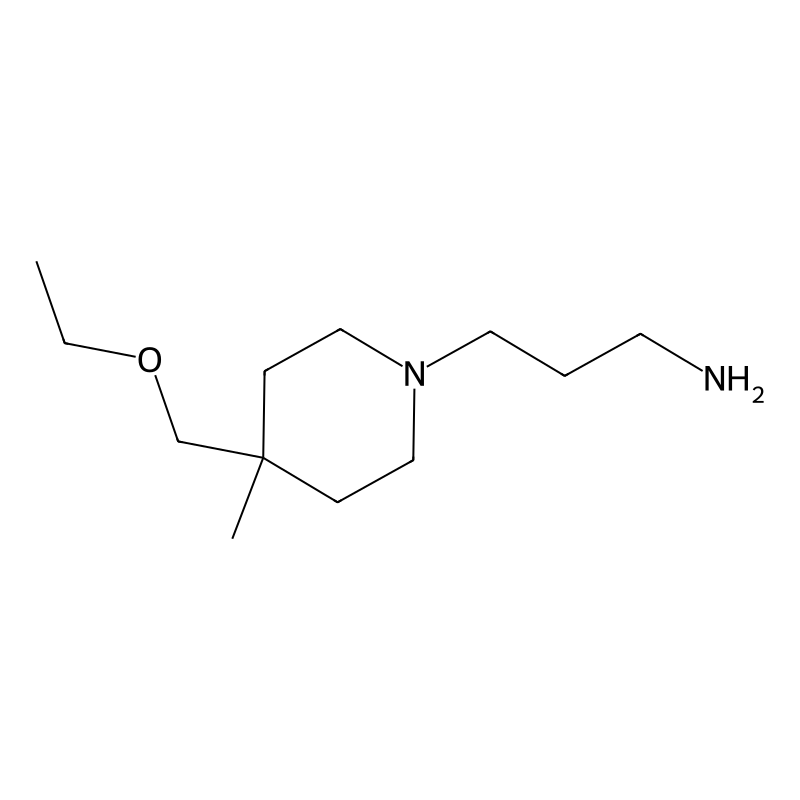

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with an ethoxymethyl group and a propan-1-amine moiety. Its molecular formula is , with a molecular weight of approximately 200.32 g/mol. The presence of the piperidine ring is significant, as this structural feature is commonly found in various bioactive molecules, suggesting potential applications in medicinal chemistry and materials science .

- N-Alkylation: The nitrogen atom in the piperidine ring can undergo alkylation, leading to the formation of quaternary ammonium compounds.

- Acylation: The amine group can react with acyl chlorides or anhydrides to form amides.

- Condensation Reactions: The compound may also engage in condensation reactions with aldehydes or ketones, forming imines or related structures.

These reactions highlight the compound's versatility as a building block in organic synthesis.

The synthesis of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine can be achieved through several methods, typically involving:

- Piperidine Derivative Formation: Starting from commercially available piperidine derivatives, functionalization can be achieved via alkylation with ethoxymethyl halides.

- Amine Formation: The final amine can be synthesized through reductive amination or direct amination of suitable precursors.

- Purification: Following synthesis, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

The compound has potential applications in various fields:

- Medicinal Chemistry: Due to its structural features, it could serve as a lead compound for developing new pharmaceuticals targeting neurological disorders.

- Material Science: Its unique properties may allow for applications in creating advanced materials, particularly those requiring specific chemical functionalities.

- Research Tool: It may be utilized in academic and industrial research settings for studying amine behavior and piperidine chemistry.

Interaction studies involving 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine are crucial for understanding its pharmacodynamics and pharmacokinetics. Potential interactions include:

- Receptor Binding Studies: Investigating how the compound interacts with neurotransmitter receptors could provide insights into its therapeutic potential.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized can help predict its efficacy and safety profile.

Such studies are essential for evaluating the compound's viability as a drug candidate.

Several compounds share structural similarities with 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)ethan-1-amine | Similar piperidine structure | Slightly different substitution pattern |

| 3-Amino-1-(4-(ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-one | Contains a carbonyl group | Potentially different biological activity due to carbonyl presence |

| 3-(2-(Ethoxymethyl)-4,4-difluoropyrrolidin-1-yl)propan-1-amine | Pyrrolidine instead of piperidine | Fluorination may alter pharmacological properties |

These compounds highlight the uniqueness of 3-(4-(Ethoxymethyl)-4-methylpiperidin-1-yl)propan-1-amine while also indicating avenues for comparative research in medicinal applications and synthetic chemistry.